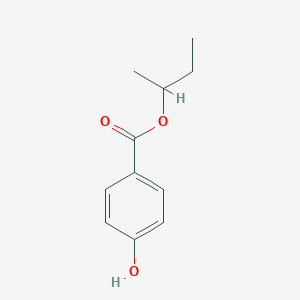

sec-Butyl 4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOTXZHOGPQFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044607 | |

| Record name | sec-Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-61-6 | |

| Record name | 1-Methylpropyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL P-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16V369U91O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

sec-Butyl 4-Hydroxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl 4-hydroxybenzoate, also known as sec-butylparaben, is an organic compound belonging to the paraben family. Parabens are esters of p-hydroxybenzoic acid and are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological activities of this compound, with a focus on its mechanism of action as both an antimicrobial agent and an endocrine disruptor.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its chemical and physical properties are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 17696-61-6 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Hydroxybenzoic acid sec-butyl ester, sec-Butylparaben |

| Property | Value | Source |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 59.0 to 62.0 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol | |

| Purity | >98.0% (HPLC) |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol in the presence of an acid catalyst. The resulting crude product can then be purified by recrystallization.

Experimental Protocol: Synthesis via Fischer Esterification

Materials:

-

4-Hydroxybenzoic acid

-

sec-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of sec-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reflux the mixture for several hours to drive the esterification reaction to completion.

-

After cooling, neutralize the excess acid with a 5% sodium bicarbonate solution.

-

Extract the crude this compound with a suitable organic solvent.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and purity assessment of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phase:

Procedure:

-

Prepare a standard solution of this compound in the mobile phase at a known concentration.

-

Prepare a sample solution of the synthesized and purified product.

-

Inject both the standard and sample solutions into the HPLC system.

-

Monitor the elution at a specific wavelength (e.g., 254 nm or 258 nm).[6][8]

-

Compare the retention time and peak area of the sample to the standard to determine purity and concentration.

Caption: General workflow for HPLC analysis.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antimicrobial agent and an endocrine disruptor.

Antimicrobial Mechanism

The antimicrobial activity of parabens, including the sec-butyl isomer, is attributed to a multi-targeted approach against microbial cells.[1][9][10]

-

Disruption of Cell Membrane: Parabens can integrate into the lipid bilayer of microbial cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of essential intracellular components.[1][11]

-

Inhibition of Cellular Enzymes: They can inhibit key enzymes involved in microbial metabolism, such as ATPases and phosphotransferases, thereby disrupting energy production and nutrient uptake.[1][9][11]

-

Interference with Nucleic Acid Synthesis: Parabens have been shown to inhibit the synthesis of DNA and RNA, which is crucial for microbial growth and replication.[1][9][10]

Caption: Antimicrobial mechanisms of this compound.

Endocrine Disrupting Mechanism

Parabens are known to possess endocrine-disrupting capabilities by interacting with hormone receptors. The potency of this interaction generally increases with the length of the alkyl chain.

-

Estrogenic Activity: this compound can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen.[8][12] This binding can lead to the activation of estrogen-responsive genes, potentially contributing to estrogen-related health concerns. The binding affinity of butylparabens to estrogen receptors is higher than that of shorter-chain parabens.[9][12]

-

Anti-androgenic Activity: Some studies have shown that butylparabens can also exhibit anti-androgenic activity by inhibiting the transcriptional activity of androgens.[13] This involves interference with the androgen receptor (AR) signaling pathway.[14]

Caption: Endocrine disrupting pathways of this compound.

Safety Information

This compound is associated with certain hazards, and appropriate safety precautions should be taken during handling.

| GHS Hazard Statements | GHS Precautionary Statements |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Conclusion

This compound is a compound with significant utility as an antimicrobial preservative. Its synthesis is a straightforward application of Fischer esterification, and it can be effectively purified and analyzed using standard laboratory techniques. However, its potential as an endocrine disruptor warrants careful consideration, particularly in the context of its applications in products with high human exposure. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its key properties and biological activities. Further research into the specific interactions of this compound with biological systems will continue to refine our understanding of its efficacy and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Butylparaben - Wikipedia [en.wikipedia.org]

- 10. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of sec-Butyl 4-hydroxybenzoate from 4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sec-butyl 4-hydroxybenzoate, a member of the paraben family, from 4-hydroxybenzoic acid. This document details the chemical reaction, experimental protocols, and characterization of the final product. Furthermore, it explores the biological context of parabens by illustrating their interaction with the estrogen receptor signaling pathway.

Introduction

This compound, also known as sec-butylparaben, is an alkyl ester of 4-hydroxybenzoic acid. Parabens are widely used as preservatives in the cosmetic, pharmaceutical, and food industries due to their antimicrobial properties. The synthesis of this compound is typically achieved through the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol in the presence of an acid catalyst. This guide will provide a detailed methodology for this synthesis, along with expected analytical data for the characterization of the product.

Chemical Reaction and Mechanism

The synthesis of this compound from 4-hydroxybenzoic acid proceeds via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

Figure 1: Chemical reaction for the synthesis of this compound.

The mechanism involves the protonation of the carbonyl oxygen of 4-hydroxybenzoic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of sec-butanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester gives the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for the synthesis of similar parabens.

Materials:

-

4-Hydroxybenzoic acid

-

sec-Butanol (butan-2-ol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if using toluene)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of sec-butanol (typically a 3-5 molar equivalent). If using a Dean-Stark apparatus for water removal, add toluene as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux using a heating mantle. The reaction temperature will be dependent on the boiling point of the alcohol or the azeotropic mixture. Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, it may be unreacted 4-hydroxybenzoic acid and can be removed by filtration.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess sec-butanol using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17696-61-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 59-62 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Expected signals for aromatic protons (AA'BB' system), the methine proton of the sec-butyl group, the methylene protons, and the two methyl groups. The chemical shifts will vary depending on the solvent used. |

| ¹³C NMR | Expected signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the four distinct carbons of the sec-butyl group. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the alkyl chain, the C=O stretch of the ester, and C-O stretches. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194. Key fragmentation patterns would correspond to the loss of the sec-butoxy group and other characteristic fragments of the 4-hydroxybenzoyl moiety.[2][3] |

Mandatory Visualizations

Experimental Workflow

References

sec-Butyl 4-hydroxybenzoate chemical structure and IUPAC name

An In-depth Technical Guide to sec-Butyl 4-hydroxybenzoate

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, relevant experimental protocols, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and IUPAC Name

This compound is an organic compound, specifically an ester of 4-hydroxybenzoic acid and sec-butanol.

IUPAC Name: butan-2-yl 4-hydroxybenzoate[1]

Chemical Formula: C₁₁H₁₄O₃[1][2][3]

Synonyms: p-Hydroxybenzoic acid sec-butyl ester, sec-Butyl p-hydroxybenzoate, Benzoic acid, 4-hydroxy-, 1-methylpropyl ester, sec-Butylparaben[2][3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Registry Number | 17696-61-6 | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][4][5] |

| Appearance | White to almost white crystalline powder | [6][7] |

| Melting Point | 59.0 to 62.0 °C | |

| Boiling Point | 210 °C at 25 mmHg | |

| Solubility | Soluble in Methanol | |

| Purity | >98.0% (HPLC) | [7] |

Experimental Protocols

Synthesis via Fischer Esterification

A general method for the synthesis of alkyl benzoates is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. The following protocol is adapted for the synthesis of this compound.

Reaction Principle: 4-hydroxybenzoic acid is reacted with an excess of sec-butanol in the presence of a strong acid catalyst, typically sulfuric acid, to form this compound and water. The excess alcohol helps to shift the reaction equilibrium towards the product side.

Materials:

-

4-hydroxybenzoic acid

-

sec-Butanol (butan-2-ol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzoic acid and an excess of sec-butanol (e.g., 4-5 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Method: Microemulsion Electrokinetic Chromatography (MEEKC)

MEEKC is a validated method for the selective and quantitative determination of 4-hydroxybenzoate esters (parabens) and their impurities.[8]

Principle: This chromatographic technique utilizes a microemulsion as the separation medium within a capillary under an electric field. The separation is based on the differential partitioning of the analytes between the microemulsion droplets and the surrounding aqueous buffer.

Typical MEEKC System:

-

Capillary: Fused-silica capillary.

-

Microemulsion Buffer: An oil-in-water microemulsion typically consisting of an oil (e.g., heptane or octane), a surfactant (e.g., sodium dodecyl sulfate - SDS), a co-surfactant (e.g., a short-chain alcohol like butanol), and an aqueous buffer.

-

Internal Standard: 4-hydroxyacetophenone can be used to improve precision.[8]

-

Detection: UV detection is commonly employed.

Procedure Outline:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent and add the internal standard.

-

Injection: Introduce the sample into the capillary via electrokinetic or hydrodynamic injection.

-

Separation: Apply a high voltage across the capillary to effect the separation of the components.

-

Detection and Quantification: Monitor the eluting components using a UV detector. The concentration of this compound is determined by comparing its peak area (normalized to the internal standard) to a calibration curve. This method can also quantify impurities, such as the major degradant, 4-hydroxybenzoic acid.[8]

Biological Activity and Signaling

This compound belongs to the paraben class of chemicals, which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[8][9]

Antimicrobial Mechanism of Action

The precise mechanism of antimicrobial action for parabens is not fully elucidated, but it is proposed to involve multiple targets within the microbial cell.[9]

Caption: Proposed antimicrobial mechanisms of action for parabens.

The proposed mechanisms include:

-

Inhibition of Nucleic Acid Synthesis: Parabens may interfere with the synthesis of DNA and RNA, which is essential for microbial growth and replication.[9]

-

Enzyme Inhibition: They are suggested to inhibit critical enzymes, such as ATPase and phosphotransferase, disrupting cellular energy metabolism and signaling.[9]

-

Membrane Disruption: Parabens can interfere with membrane transport processes by disrupting the lipid bilayer, leading to the leakage of essential intracellular components.[9]

Endocrine Activity

Some studies have indicated that certain alkyl hydroxybenzoate preservatives, which are structurally similar to this compound, exhibit estrogenic activity.[10] They have been shown to bind to estrogen receptors and can elicit estrogenic responses, such as an increase in uterine weight in animal models.[10] This has prompted further research and regulatory scrutiny regarding their use.

References

- 1. 2-Butyl p-hydroxybenzoate | C11H14O3 | CID 86607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. achemtek.com [achemtek.com]

- 6. Butyl 4-hydroxybenzoate, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. labproinc.com [labproinc.com]

- 8. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butylparaben - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

Spectral Analysis of sec-Butyl 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for sec-Butyl 4-hydroxybenzoate, a compound of interest in various scientific and pharmaceutical research fields. This document presents a summary of its mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectral data. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Core Spectral Data

The following sections provide quantitative spectral data for this compound, organized for clarity and comparative analysis.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented here is sourced from the NIST WebBook.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194 | 15 | [M]+• (Molecular Ion) |

| 138 | 100 | [HOC₆H₄CO₂H]+• |

| 121 | 85 | [HOC₆H₄CO]+ |

| 93 | 20 | [C₆H₅O]+ |

| 65 | 30 | [C₅H₅]+ |

| 57 | 40 | [C₄H₉]+ |

| 41 | 35 | [C₃H₅]+ |

| 29 | 25 | [C₂H₅]+ |

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants for this compound in a typical deuterated chloroform (CDCl₃) solvent. These predictions are based on established chemical shift ranges for analogous functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-a | 0.95 | Triplet (t) | ~7.4 |

| H-b | 1.28 | Doublet (d) | ~6.3 |

| H-c | 1.65-1.75 | Multiplet (m) | - |

| H-d | 4.95-5.05 | Multiplet (m) | - |

| H-e | 6.85-6.95 | Doublet (d) | ~8.7 |

| H-f | 7.90-8.00 | Doublet (d) | ~8.7 |

| OH | 5.0-6.0 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for this compound in CDCl₃ are detailed below. These values are estimated based on the expected electronic environments of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-a | ~10 |

| C-b | ~19 |

| C-c | ~29 |

| C-d | ~73 |

| C-e | ~115 |

| C-f | ~122 |

| C-g | ~132 |

| C-h | ~160 |

| C=O | ~167 |

Predicted IR Spectral Data

The predicted key infrared absorption bands for this compound are listed below. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Phenol) | 3600-3200 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Ester) | 1725-1705 | Stretching |

| C=C (Aromatic) | 1615-1585 and 1515-1485 | Stretching |

| C-O (Ester) | 1300-1250 and 1170-1120 | Stretching |

Experimental Workflows and Protocols

The following diagrams and protocols describe the standardized procedures for obtaining the spectral data presented.

Spectral Analysis Workflow

Caption: General workflow for obtaining and analyzing spectral data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of around 250 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample. If the sample is a solid, a small amount can be dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure salt plate) should be recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution. For volatile compounds, gas chromatography (GC) can be used for sample introduction.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method produces a molecular ion and a characteristic fragmentation pattern.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

An In-depth Technical Guide on the Solubility of sec-Butyl 4-hydroxybenzoate in Methanol and Other Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-Butyl 4-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data for this compound, this document presents detailed data for its structural isomer, n-butyl 4-hydroxybenzoate (butylparaben), which serves as a close proxy for understanding its solubility characteristics in various common laboratory solvents. This guide includes tabulated quantitative data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Introduction to this compound

Quantitative Solubility Data (for n-Butyl 4-hydroxybenzoate)

The following tables provide quantitative solubility data for n-butyl 4-hydroxybenzoate in methanol and other common laboratory solvents at various temperatures. This data, determined by the gravimetric method, offers valuable insight into the expected solubility behavior of its sec-butyl isomer.[4][5]

Table 1: Mass Fraction Solubility of n-Butyl 4-hydroxybenzoate in Various Solvents

| Temperature (°C) | Methanol | Ethanol | Propanol | Acetone | Ethyl Acetate | Acetonitrile |

| 10 | 0.598 | 0.641 | 0.643 | 0.771 | 0.592 | 0.381 |

| 20 | 0.683 | 0.718 | 0.718 | 0.830 | 0.672 | 0.463 |

| 30 | 0.770 | 0.793 | 0.789 | 0.883 | 0.753 | 0.558 |

| 40 | 0.852 | 0.860 | 0.852 | 0.925 | 0.829 | 0.661 |

| 50 | 0.929 | 0.920 | 0.908 | 0.960 | 0.900 | 0.768 |

Data sourced from Yang, H., & Rasmuson, Å. C. (2010). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Journal of Chemical & Engineering Data, 55(11), 5091–5093.[4]

Table 2: Mole Fraction Solubility of n-Butyl 4-hydroxybenzoate in Various Solvents

| Temperature (°C) | Methanol | Ethanol | Propanol | Acetone | Ethyl Acetate | Acetonitrile |

| 10 | 0.201 | 0.235 | 0.298 | 0.401 | 0.258 | 0.119 |

| 20 | 0.265 | 0.306 | 0.381 | 0.489 | 0.331 | 0.165 |

| 30 | 0.344 | 0.392 | 0.478 | 0.584 | 0.418 | 0.224 |

| 40 | 0.441 | 0.493 | 0.586 | 0.681 | 0.521 | 0.301 |

| 50 | 0.556 | 0.610 | 0.701 | 0.778 | 0.639 | 0.401 |

Data sourced from Yang, H., & Rasmuson, Å. C. (2010). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Journal of Chemical & Engineering Data, 55(11), 5091–5093.[4]

At 20°C, the solubility of n-butylparaben in terms of mass fraction is highest in methanol, followed by ethanol, acetone, propanol, ethyl acetate, and acetonitrile.[4][5] However, when considering the mole fraction, the order changes, highlighting the influence of the solvent's molecular weight.[4] The solubility of n-butylparaben increases with temperature in all the tested solvents.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[6][7][8]

Materials:

-

This compound (or other paraben)

-

Solvent of interest (e.g., methanol)

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid this compound to a series of flasks or vials. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each flask.

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.[6]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either filter the supernatant through a membrane filter that does not adsorb the solute or centrifuge the mixture at the same temperature.

-

Analysis: Accurately dilute a known volume or mass of the clear, saturated filtrate. Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in desired units (e.g., g/100 mL, mol/L).

The gravimetric method is a direct and straightforward technique for determining solubility.[5][9][10]

Materials:

-

This compound (or other paraben)

-

Solvent of interest (e.g., methanol)

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent using the equilibration steps described in the shake-flask method (steps 1-3).

-

Sampling: After equilibration and settling of the excess solid, carefully withdraw a known volume or mass of the clear supernatant (saturated solution) and transfer it to a pre-weighed evaporating dish or watch glass.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

-

Drying and Weighing: Once the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[10]

-

Calculation: The difference between the final constant mass of the dish with the residue and the initial mass of the empty dish gives the mass of the dissolved this compound. The mass of the solvent can be determined by the difference between the mass of the saturated solution taken and the mass of the dissolved solute. The solubility can then be expressed as mass of solute per mass of solvent or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the shake-flask method of solubility determination.

Caption: A diagram illustrating the key steps in the shake-flask method for determining solubility.

References

- 1. 17696-61-6 this compound AKSci 8953AL [aksci.com]

- 2. This compound | 17696-61-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Esterification of 4-Hydroxybenzoic Acid with Sec-Butanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of sec-butyl 4-hydroxybenzoate through the esterification of 4-hydroxybenzoic acid with sec-butanol. This process, a classic example of Fischer esterification, is fundamental in organic synthesis and relevant to the development of parabens and other ester-containing compounds used in the pharmaceutical and cosmetic industries.

Reaction Principle and Stoichiometry

The synthesis of this compound is achieved via the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol.[1] This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[2] To drive the reaction towards the formation of the ester, an excess of the alcohol reactant is typically used.[3]

Reaction Scheme:

4-Hydroxybenzoic Acid + sec-Butanol ⇌ this compound + Water

Reactant and Product Properties:

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-Hydroxybenzoic Acid | 138.12 | - | 213-217 |

| sec-Butanol | 74.12 | 99.5 | - |

| This compound | 194.23 | - | - |

| Sulfuric Acid (98%) | 98.08 | 337 | 10 |

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Equipment

Materials:

-

4-Hydroxybenzoic acid

-

sec-Butanol

-

Concentrated sulfuric acid (98%)

-

5% (w/v) Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol (for recrystallization)

-

Deionized water

-

TLC plates (silica gel)

-

Ethyl acetate/Hexane mixture (for TLC)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Melting point apparatus

-

Spectrophotometers (IR, NMR)

Reaction Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid and an excess of sec-butanol (typically a 3-5 molar equivalent).

-

Catalyst Addition: With continuous stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

-

Neutralization: Add a 5% sodium bicarbonate solution to the separatory funnel to neutralize the excess sulfuric acid and any unreacted 4-hydroxybenzoic acid. Swirl gently and vent frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Decant or filter the dried organic layer into a clean, dry round-bottom flask and remove the excess sec-butanol using a rotary evaporator.

Purification

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.[4]

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄O₃[5] |

| Molecular Weight | 194.23 g/mol [5] |

| Appearance | White to off-white solid |

| Melting Point | 68-71 °C[6] |

| Infrared (IR) Spectrum | Characteristic peaks for O-H, C=O (ester), and aromatic C-H bonds. |

| ¹H NMR Spectrum | Peaks corresponding to the aromatic protons, the methine proton of the sec-butyl group, the methylene protons, and the two methyl groups. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 194.[5] |

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and the mechanism of the Fischer esterification.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Mechanism of the Fischer esterification of 4-hydroxybenzoic acid.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

sec-Butanol is flammable and should be kept away from open flames and other ignition sources.

-

The reaction should be performed in a well-ventilated area.

-

During the neutralization step with sodium bicarbonate, pressure can build up in the separatory funnel due to the evolution of carbon dioxide. The funnel should be vented frequently.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and analytical capabilities.

References

An In-Depth Technical Guide to the Purification of Crude sec-Butyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques for the purification of crude sec-Butyl 4-hydroxybenzoate, a compound of interest in various research and development applications. The following sections detail methodologies for common purification strategies, including recrystallization and column chromatography, along with methods for purity assessment.

Introduction

This compound, a member of the paraben family, is synthesized through the esterification of 4-hydroxybenzoic acid with sec-butanol. The crude product from this synthesis typically contains unreacted starting materials, by-products, and residual solvents. Achieving high purity is critical for its application in research and development, particularly in the pharmaceutical and life sciences sectors. This guide outlines effective purification protocols to obtain high-purity this compound.

Impurity Profile of Crude this compound

The primary impurities in crude this compound often include:

-

4-Hydroxybenzoic acid: Unreacted starting material.

-

sec-Butanol: Unreacted starting material and residual solvent.

-

Other alkyl parabens: Formed from isomeric butanols present as impurities in the starting material.

-

Polymeric by-products: Minor amounts formed during the esterification reaction.

Purification Techniques

The selection of a suitable purification technique depends on the impurity profile, the desired final purity, and the scale of the operation. The most common and effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For parabens, a mixture of a good solvent (in which the compound is soluble when hot) and an anti-solvent (in which the compound is less soluble when cold) is often employed.

Experimental Protocol: Recrystallization from Ethanol-Water Mixture

-

Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling). This creates a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Addition of Anti-Solvent: To the hot ethanolic solution, slowly add hot water (the anti-solvent) dropwise until the solution becomes slightly turbid. The turbidity indicates the saturation point.

-

Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Quantitative Data (Illustrative)

| Parameter | Before Recrystallization | After Recrystallization |

| Purity (by HPLC) | ~95% | >99.5% |

| Yield | - | 75-85% |

| Melting Point | Broad range | Sharp range (e.g., 59-62°C) |

Column Chromatography

For smaller scale purification or when impurities have similar solubility profiles to the desired product, column chromatography is a powerful technique. Reversed-phase chromatography is particularly suitable for separating parabens.[1]

Experimental Protocol: Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC)

-

Stationary Phase: C18-functionalized silica gel is a common choice for the stationary phase.[1]

-

Mobile Phase: A gradient of methanol and water is an effective mobile phase for separating parabens.[1]

-

Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase solvent (e.g., methanol).

-

Column Packing and Equilibration: Pack the preparative column with the C18 silica gel. Equilibrate the column with the initial mobile phase composition.

-

Loading: Load the prepared sample onto the column.

-

Elution: Begin the elution with the mobile phase gradient. This compound will elute at a specific retention time.

-

Fraction Collection: Collect the fractions containing the purified product. Monitor the elution using a UV detector, typically at 254 nm.[1]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum.

Quantitative Data (Illustrative)

| Parameter | Before Prep-HPLC | After Prep-HPLC |

| Purity (by HPLC) | ~95% | >99.8% |

| Yield | - | 60-75% |

Purity Assessment

The purity of the this compound after each purification step should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for determining the purity of parabens.

Analytical HPLC Conditions

| Parameter | Condition |

| Column | ZORBAX Eclipse XDB-C18, 4.6 mm × 150 mm, 3.5 µm[1] |

| Mobile Phase | Gradient of Water (A) and Methanol (B)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Temperature | 40 °C[1] |

| Detector | UV at 254 nm[1] |

| Injection Volume | 5 µL[1] |

Melting Point

A sharp melting point range is a good indicator of high purity. The reported melting point for this compound is in the range of 59-62 °C.

Visualizations

Diagram of the Recrystallization Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Diagram of the Preparative HPLC Workflow

Caption: Workflow for the purification of this compound by preparative HPLC.

Conclusion

The purification of crude this compound to a high degree of purity is readily achievable through standard laboratory techniques. Recrystallization offers a scalable and efficient method for bulk purification, while preparative HPLC provides higher resolution for achieving very high purity on a smaller scale. The choice of method will depend on the specific requirements of the research or development application. Purity should always be verified by appropriate analytical methods such as HPLC and melting point determination.

References

Technical Guide: Physicochemical Properties of sec-Butyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of sec-Butyl 4-hydroxybenzoate, a compound of interest in various scientific and industrial applications, including its role as a preservative in cosmetics and its potential endocrine-disrupting activities.

Core Molecular Information

This compound, also known as sec-butylparaben, is an organic compound belonging to the paraben family. It is the ester of p-hydroxybenzoic acid and sec-butanol.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and formulation development.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 17696-61-6 | [1][2] |

| Synonyms | p-Hydroxybenzoic acid sec-butyl ester, sec-Butyl p-hydroxybenzoate | [2] |

Logical Relationship of Chemical Identification

The accurate identification of a chemical substance is a foundational step in research and development. The following diagram illustrates the logical flow from the common name to its precise molecular identifiers.

This guide serves as a foundational document. Further in-depth analyses, including experimental protocols for its synthesis or evaluation of its biological activity, would require dedicated literature searches beyond the scope of its basic molecular identification.

References

The Natural Provenance of 4-Hydroxybenzoic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid esters, commonly known as parabens, are a class of chemicals widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity. While the synthetic production and application of parabens are well-documented, their natural occurrence is a subject of growing interest within the scientific community. Understanding the biosynthesis, distribution, and concentration of these compounds in natural systems is crucial for contextualizing human exposure and exploring their potential as naturally derived preservatives. This technical guide provides an in-depth overview of the natural occurrence of 4-hydroxybenzoic acid esters, detailing their presence in various organisms, biosynthetic pathways, and the analytical methodologies for their detection and quantification.

Natural Occurrence of 4-Hydroxybenzoic Acid and its Esters

Esters of 4-hydroxybenzoic acid have been identified in a variety of natural sources, including plants, bacteria, and insects. While the parent compound, 4-hydroxybenzoic acid (4-HBA), is a common plant metabolite, the presence of its esters is more specific.

In Plants

Several plant species have been reported to contain methylparaben, which is a naturally occurring plant metabolite.[1][2] Fruits are a notable source, with methylparaben being found in blueberries.[1][3][4] Other plants where 4-hydroxybenzoic acid and its derivatives have been detected include carrots, olives, and strawberries.[5] The concentrations of these naturally occurring parabens in plants are generally very low. For instance, the level of methylparaben in blueberries is reported to be less than 0.003%.[5]

In Microorganisms

Certain bacteria have demonstrated the ability to produce 4-hydroxybenzoic acid and its esters. A notable example is the marine bacterium of the genus Microbulbifer. One strain, isolated from an ascidian, was found to produce not only 4-HBA but also its butyl, heptyl, and nonyl esters.[6][7] This discovery highlights the microbial potential for paraben biosynthesis. Other bacteria, such as Enterobacter cloacae, have been shown to degrade parabens by first hydrolyzing the ester bond to form 4-hydroxybenzoic acid.[8]

In Insects

Methylparaben also functions as a pheromone in various insects and is a component of the queen mandibular pheromone.[2] It is also produced by wolves during estrus.[2]

Quantitative Data on Naturally Occurring 4-Hydroxybenzoic Acid Esters

The quantification of naturally occurring parabens is a challenging analytical task due to their low concentrations and the potential for contamination from synthetic sources. The following table summarizes available quantitative data from peer-reviewed literature.

| Organism/Source | Compound | Concentration | Reference |

| Microbulbifer sp. (strain A4B-17) | 4-Hydroxybenzoic Acid | 10 mg/liter of culture | [6][7] |

| Butylparaben | 24 mg/liter of culture | [6][7] | |

| Heptylparaben | 0.4 mg/liter of culture | [6][7] | |

| Nonylparaben | 6 mg/liter of culture | [6][7] | |

| Blueberries (Vaccinium sp.) | Methylparaben | < 0.003% | [5] |

Biosynthesis of 4-Hydroxybenzoic Acid

The precursor to paraben esters, 4-hydroxybenzoic acid, is synthesized in plants and microorganisms through well-established metabolic pathways, primarily the Shikimate and Phenylpropanoid pathways.

Shikimate and Phenylpropanoid Pathways

In plants and bacteria, the biosynthesis of 4-HBA originates from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine.[6][9][10][11] Phenylalanine is converted to cinnamic acid, which then enters the phenylpropanoid pathway.[11][12][13] Through a series of enzymatic reactions, including hydroxylation and side-chain degradation, p-coumaric acid is formed, which can then be converted to 4-hydroxybenzoic acid.[14] In bacteria, 4-HBA can also be synthesized directly from chorismate, an intermediate of the shikimate pathway, through the action of the enzyme chorismate pyruvate-lyase.[6][15][16]

Experimental Protocols

The analysis of naturally occurring parabens requires sensitive and specific analytical methods to distinguish them from potential contaminants and accurately quantify their low concentrations. The following is a generalized protocol based on methods reported for the extraction and analysis of parabens from plant matrices.[2]

Sample Preparation and Extraction

-

Homogenization : A known weight of the fresh or freeze-dried natural material (e.g., 100 g of blueberries) is homogenized to a fine pulp.

-

Solvent Extraction : The homogenized sample is extracted with a suitable solvent system. A common choice is a methanol-water mixture (e.g., 80:20 v/v) to efficiently extract phenolic compounds. The extraction is typically performed by maceration or ultrasonication for a defined period (e.g., 24 hours at room temperature or 30 minutes in an ultrasonic bath).

-

Filtration and Concentration : The extract is filtered to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

Liquid-Liquid Partitioning : The resulting aqueous extract is subjected to liquid-liquid partitioning with a non-polar solvent like ethyl acetate to separate parabens from more polar compounds. The ethyl acetate fractions are collected and combined.

-

Drying and Final Concentration : The combined ethyl acetate extract is dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude paraben extract.

Purification by Column Chromatography

-

Stationary Phase : The crude extract is redissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.[2][17]

-

Mobile Phase : The column is eluted with a gradient of a non-polar and a moderately polar solvent, such as a hexane-ethyl acetate gradient system.[2][17] The polarity is gradually increased to separate compounds based on their affinity for the stationary phase.

-

Fraction Collection : Fractions of the eluate are collected systematically.

Analysis and Identification

-

Thin-Layer Chromatography (TLC) : The collected fractions are analyzed by TLC to identify those containing compounds with similar retention factors (Rf) to standard parabens.[2]

-

High-Performance Liquid Chromatography (HPLC) : Fractions suspected of containing parabens are further analyzed by HPLC with UV detection for quantification against standard calibration curves.[2][12][18][19] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water/buffer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For confirmation of identity, GC-MS analysis is performed. Due to the polarity of parabens, a derivatization step (e.g., silylation or acetylation) is often required to increase their volatility.[1][20][21] The mass spectra of the detected compounds are compared with those of authentic standards.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and selectivity and can often be used for the direct analysis of parabens without derivatization.[9][22]

References

- 1. rjstonline.com [rjstonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 11. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atlantis-press.com [atlantis-press.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel natural parabens produced by a Microbulbifer bacterium in its calcareous sponge host Leuconia nivea. | Semantic Scholar [semanticscholar.org]

- 15. health.clevelandclinic.org [health.clevelandclinic.org]

- 16. agilent.com [agilent.com]

- 17. uniquepubinternational.com [uniquepubinternational.com]

- 18. asianpubs.org [asianpubs.org]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. benchchem.com [benchchem.com]

- 21. akjournals.com [akjournals.com]

- 22. Presence of Parabens and Bisphenols in Food Commonly Consumed in Spain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Antimicrobial Activity of sec-Butyl 4-hydroxybenzoate Against Gram-positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parabens, a class of alkyl esters of 4-hydroxybenzoic acid, are widely utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[1][2][3] Their efficacy is well-documented, particularly against fungi and Gram-positive bacteria.[4][5] The antimicrobial activity of parabens generally increases with the length of the alkyl chain; for instance, butylparaben is a more potent antimicrobial agent than its methyl or propyl counterparts.[2][4]

This document focuses on sec-Butyl 4-hydroxybenzoate, an isomer of butylparaben. While specific research on the sec-butyl isomer is limited, the extensive data available for n-butylparaben (commonly referred to as butylparaben) provides a strong basis for understanding its antimicrobial properties. This application note will detail the mechanism of action, quantitative antimicrobial data (using n-butylparaben as a reference), and standardized protocols for evaluating the efficacy of these compounds against Gram-positive bacteria.

Mechanism of Antimicrobial Action

The antimicrobial action of butylparaben isomers is multifaceted, targeting several crucial cellular processes in bacteria simultaneously, which makes the development of microbial resistance more challenging.[1][6] The primary mechanisms are disruption of the cell membrane and inhibition of key cellular enzymes and synthesis pathways.[1][7]

-

Disruption of Microbial Cell Membranes: The lipophilic nature of the butyl group allows the molecule to insert itself into the lipid bilayer of the bacterial cell membrane.[1] This intercalation disrupts the membrane's structural integrity, leading to increased fluidity and permeability. The loss of selective permeability causes the leakage of essential intracellular components, such as ions and ATP, thereby compromising vital cellular functions.[1][7]

-

Inhibition of Cellular Enzymes: Butylparaben has been shown to inhibit essential enzymes involved in microbial metabolism. Key targets include ATPases, which are critical for energy production, and phosphotransferases, which are involved in nutrient uptake.[1][7] By disrupting these enzymatic activities, the compound effectively starves the bacterial cell of energy and necessary metabolic building blocks.

-

Interference with Nucleic Acid Synthesis: There is evidence to suggest that parabens can interfere with the synthesis of DNA and RNA.[1][4][7] This action halts microbial replication and growth, contributing significantly to its bacteriostatic and bactericidal effects.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. The following table summarizes the MIC values for n-Butyl 4-hydroxybenzoate against common Gram-positive bacteria.

| Microorganism | Gram Stain | n-Butyl 4-hydroxybenzoate MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 500 | [7] |

| Bacillus subtilis | Gram-positive | Effective at low concentrations | [8] |

Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.[9][10][11]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Spectrophotometer

-

Sterile saline (0.85%) and diluents

-

Incubator (35-37°C)

-

Growth indicator (e.g., Resazurin, MTT) (Optional)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in CAMHB to twice the highest concentration to be tested.

-

Inoculum Preparation: a. Culture the test bacterium on an appropriate agar plate overnight. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared drug solution (2x concentrated) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile CAMHB to well 12.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity). This can be assessed visually or by using a plate reader. The addition of a growth indicator can aid in visualization.

Protocol 2: Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[12][13][14]

Materials:

-

Materials from Protocol 1

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Plate spreader and agar plates (e.g., Tryptic Soy Agar)

-

Sterile neutralizing buffer (if required to inactivate the antimicrobial agent)

Procedure:

-

Preparation: Prepare a bacterial suspension in CAMHB adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Test Setup: a. Prepare flasks or tubes containing the bacterial suspension and this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). b. Include a growth control tube containing only the bacterial suspension in CAMHB.

-

Incubation and Sampling: a. Incubate all tubes in a shaking incubator at 35-37°C. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: a. Perform serial dilutions of each aliquot in sterile saline or neutralizing buffer. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.

-

Data Analysis: a. Count the number of colonies on each plate to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[12] A <3-log₁₀ reduction indicates bacteriostatic activity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phexcom.com [phexcom.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Broth microdilution susceptibility testing. [bio-protocol.org]

- 11. protocols.io [protocols.io]

- 12. emerypharma.com [emerypharma.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. actascientific.com [actascientific.com]

Application Notes and Protocols: Sec-Butyl 4-hydroxybenzoate as a Preservative in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-Butyl 4-hydroxybenzoate, a member of the paraben family, is an antimicrobial preservative.[1][2] Its utility in cosmetics and pharmaceutical preparations for preventing the growth of fungi, yeast, and bacteria is well-established.[1][3][4][5] This document provides detailed application notes and protocols for its potential use as a preservative in cell culture media, a critical component for maintaining the sterility and integrity of cell-based assays and manufacturing processes.[6] The information presented here is primarily based on data for the closely related isomer, butylparaben, due to the limited direct data on this compound.

Efficacy and Spectrum of Activity

Parabens are known for their broad-spectrum antimicrobial activity. The effectiveness of parabens generally increases with the length of the alkyl chain, making butylparaben more potent than methylparaben and ethylparaben, particularly against yeasts and molds.[7][8] this compound is expected to exhibit a similar efficacy profile.

Table 1: General Efficacy of Butylparaben as a Preservative

| Microorganism Type | Efficacy Level | Typical Effective Concentration Range |

| Gram-positive bacteria | Effective | 0.01% - 0.4%[7] |

| Gram-negative bacteria | Limited Efficacy | Often used in combination with other preservatives for broader coverage.[8] |

| Yeasts | Highly Effective | 0.01% - 0.4%[7][8] |

| Molds | Highly Effective | 0.01% - 0.4%[7][8] |

Cytotoxicity and Effects on Mammalian Cells

While effective as a preservative, the potential cytotoxicity of this compound to the cultured cells is a primary concern. Studies on butylparaben indicate that it can impact cell viability and function in a concentration-dependent manner.

Table 2: Summary of Butylparaben Cytotoxicity Data on Human Cell Lines

| Cell Line | Concentration | Observed Effect | Reference |

| Human Trophoblast Cells (HTR8/SVneo) | Not specified | Inhibited cell proliferation, induced apoptosis and endoplasmic reticulum stress.[9] | [9] |

| Human Peripheral Lymphocytes | 10 - 100 µg/mL | Induced micronucleus formation and chromosome aberrations; decreased proliferation index.[10] | [10] |

| Hepatocarcinoma (HepG2) & Human Dermal Fibroblasts (HDFn) | Above 400 µM | Concentration-dependent decrease in cell viability; ATP depletion.[11] | [11] |

| Human Erythrocytes | 50 - 250 µg/mL | Induced morphological abnormalities and hemolysis; elevated lipid peroxidation.[12] | [12] |

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth dilution methods to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[13]

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of Preservative Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and sterilize by filtration.

-

Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., E. coli, S. aureus, C. albicans, A. brasiliensis) to achieve a concentration of approximately 1 x 10⁸ CFU/mL.[14]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution in the desired cell culture medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[7] Include positive (no preservative) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-72 hours).[15]

-

MIC Determination: The MIC is the lowest concentration of the preservative at which no visible microbial growth (turbidity) is observed.

Protocol for Preservative Efficacy Test (Challenge Test)